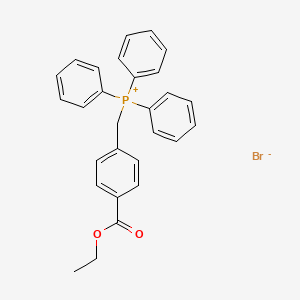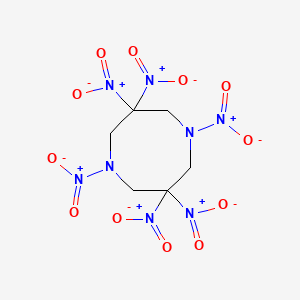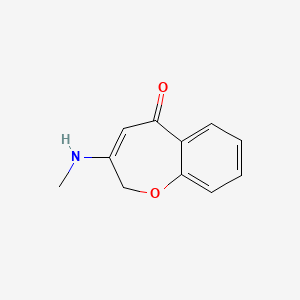![molecular formula C6H13NO2 B8791295 2-[(butan-2-yl)amino]acetic acid CAS No. 58695-42-4](/img/structure/B8791295.png)
2-[(butan-2-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(butan-2-yl)amino]acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine moiety substituted with a 1-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(butan-2-yl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of glycine with 1-methylpropyl halide under basic conditions. This reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Another method involves the use of the Strecker synthesis, where an aldehyde (1-methylpropionaldehyde) reacts with ammonia and hydrogen cyanide to form an aminonitrile intermediate. This intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-[(butan-2-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-[(butan-2-yl)amino]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(butan-2-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methylglycine (Sarcosine): Similar in structure but lacks the 1-methylpropyl group.
N-Ethylglycine: Contains an ethyl group instead of a 1-methylpropyl group.
N-Propylglycine: Substituted with a propyl group instead of a 1-methylpropyl group.
Uniqueness
2-[(butan-2-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
58695-42-4 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
2-(butan-2-ylamino)acetic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-5(2)7-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChIキー |
IVCQRTJVLJXKKJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














